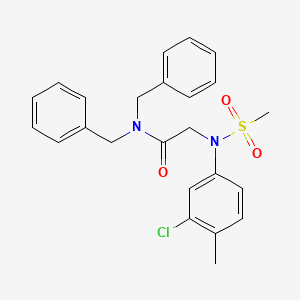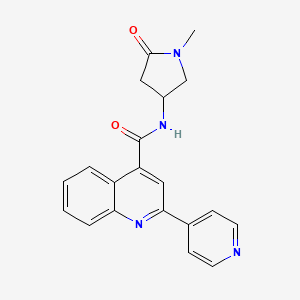![molecular formula C17H17ClN2O2 B6099035 N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide, commonly known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a white, crystalline powder that is sparingly soluble in water. Acetaminophen is used to relieve mild to moderate pain and fever. It is one of the most commonly used drugs in the world, with millions of people using it every day.
作用机制
Acetaminophen works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain and fever in the body. It does this by blocking the action of an enzyme called cyclooxygenase (COX). Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, acetaminophen does not have significant anti-inflammatory properties.
Biochemical and Physiological Effects:
Acetaminophen is metabolized in the liver by two main pathways, glucuronidation and sulfation. Glucuronidation is the primary pathway for the elimination of acetaminophen from the body, while sulfation is a minor pathway. When taken in therapeutic doses, acetaminophen is generally safe and well-tolerated. However, in overdose situations, it can cause liver damage and even liver failure.
实验室实验的优点和局限性
Acetaminophen has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, one limitation of using acetaminophen in laboratory experiments is that it has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small.
未来方向
There are several areas of future research for acetaminophen. One area of interest is the potential use of acetaminophen in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the development of new formulations of acetaminophen that can provide more targeted and sustained pain relief. Additionally, there is ongoing research into the mechanisms of acetaminophen-induced liver toxicity and how to prevent or treat it.
合成方法
Acetaminophen can be synthesized through several methods. One of the most common methods is the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst such as sodium acetate. Another method involves the reaction of p-nitrophenol with acetic anhydride to form p-nitroacetophenone, which is then reduced to acetaminophen using hydrogen gas and a catalyst such as palladium on carbon.
科学研究应用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever associated with a variety of conditions such as headaches, menstrual cramps, and arthritis. Research has also shown that acetaminophen may have potential benefits in the treatment of other conditions such as osteoarthritis, chronic obstructive pulmonary disease, and Alzheimer's disease.
属性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)20(2)16-9-7-15(8-10-16)19-17(22)11-13-3-5-14(18)6-4-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVOHSZWIUGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)

amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)
![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)

![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)